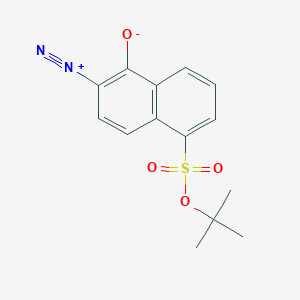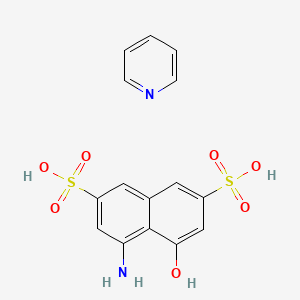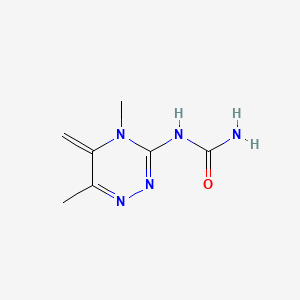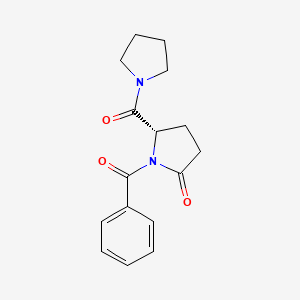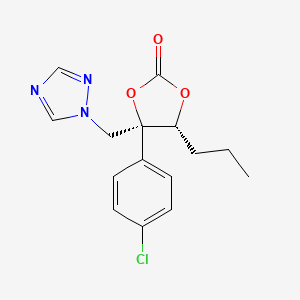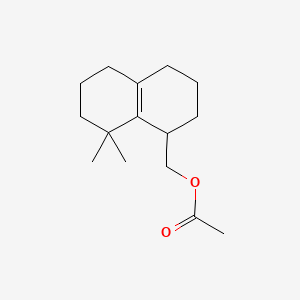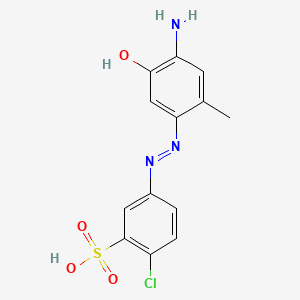
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-hydroxy-o-toluidine, followed by coupling with 2-chlorobenzenesulphonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved in its mechanism of action include electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Amino-5-hydroxyphenyl)azo)-2-chlorobenzenesulphonic acid
- 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-nitrobenzenesulphonic acid
- 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-methylbenzenesulphonic acid
Uniqueness
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.
Properties
CAS No. |
94166-74-2 |
|---|---|
Molecular Formula |
C13H12ClN3O4S |
Molecular Weight |
341.77 g/mol |
IUPAC Name |
5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21/h2-6,18H,15H2,1H3,(H,19,20,21) |
InChI Key |
IISWXNSPKOUXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


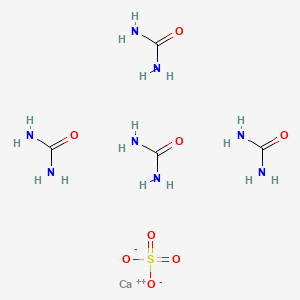
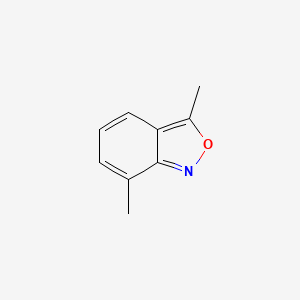
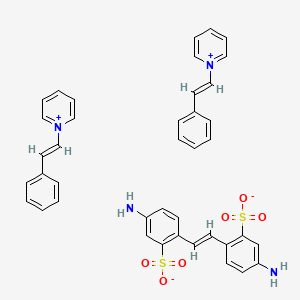
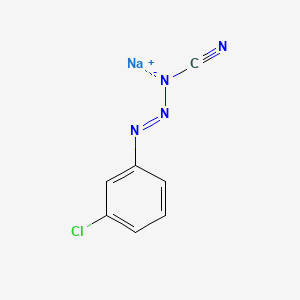

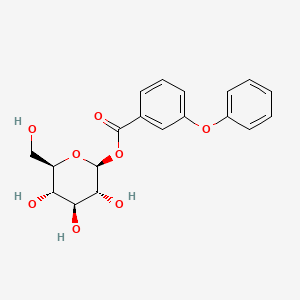
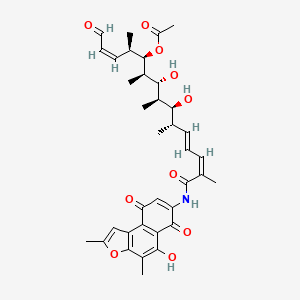
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
